molecular formula C12H12N2O B13487392 1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one

Katalognummer: B13487392
Molekulargewicht: 200.24 g/mol
InChI-Schlüssel: ZVCMABQJNJUNSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a pyrazole ring substituted with a methyl group at position 4 and a phenyl ring at position 3, which is further substituted with an ethanone group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction between 4-methyl-1-phenyl-1H-pyrazole and an appropriate ethanone derivative under reflux conditions in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors to ensure high yield and purity. The use of microwave-assisted synthesis and green chemistry principles can also be employed to enhance efficiency and reduce environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and materials science

Wirkmechanismus

The mechanism of action of 1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact mechanism depends on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenyl-3-methyl-5-aminopyrazole: Similar structure with an amino group at position 5.

    3-Methyl-1-phenylpyrazol-5-ylamine: Features an amino group at position 5 instead of an ethanone group.

    4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): Contains a bis-pyrazole structure with arylmethylene linkage

Uniqueness

1-(3-(4-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethanone group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .

Eigenschaften

Molekularformel

C12H12N2O

Molekulargewicht

200.24 g/mol

IUPAC-Name

1-[3-(4-methylpyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C12H12N2O/c1-9-7-13-14(8-9)12-5-3-4-11(6-12)10(2)15/h3-8H,1-2H3

InChI-Schlüssel

ZVCMABQJNJUNSW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1)C2=CC=CC(=C2)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.